Tetrakis(3-methylbutyl) diphosphate

Description

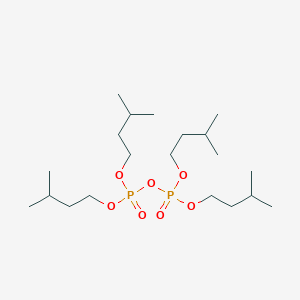

Tetrakis(3-methylbutyl) diphosphate is an organophosphorus compound characterized by a diphosphate core (two interconnected phosphate groups) esterified with four 3-methylbutyl (isopentyl) substituents. Organophosphates with branched alkyl chains, such as 3-methylbutyl groups, typically exhibit enhanced hydrophobicity and thermal stability compared to linear alkyl derivatives, making them candidates for specialized industrial uses .

Propriétés

Numéro CAS |

648916-71-6 |

|---|---|

Formule moléculaire |

C20H44O7P2 |

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

bis(3-methylbutoxy)phosphoryl bis(3-methylbutyl) phosphate |

InChI |

InChI=1S/C20H44O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |

Clé InChI |

KMIOKWLBZXNRFJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCOP(=O)(OCCC(C)C)OP(=O)(OCCC(C)C)OCCC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tétrakis(3-méthylbutyl) diphosphate implique généralement la réaction du 3-méthylbutanol avec l'oxychlorure de phosphore (POCl3) dans des conditions contrôlées. La réaction est effectuée sous atmosphère inerte, généralement sous argon ou azote, afin d'éviter toute réaction secondaire indésirable. Le processus comprend les étapes suivantes :

Préparation du phosphate de 3-méthylbutyle : Le 3-méthylbutanol est mis à réagir avec l'oxychlorure de phosphore en présence d'une base telle que la pyridine pour former le phosphate de 3-méthylbutyle.

Formation du Tétrakis(3-méthylbutyl) diphosphate : Le phosphate de 3-méthylbutyle est ensuite mis à réagir avec de l'oxychlorure de phosphore supplémentaire pour former le Tétrakis(3-méthylbutyl) diphosphate.

Méthodes de production industrielle

En milieu industriel, la production du Tétrakis(3-méthylbutyl) diphosphate peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations de réactifs, assurant des rendements élevés et la pureté du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Tétrakis(3-méthylbutyl) diphosphate a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation d'esters d'acide phosphorique.

Biologie : Le composé est étudié pour son rôle potentiel dans les voies biochimiques impliquant le métabolisme du phosphate.

Médecine : La recherche se poursuit pour explorer son potentiel comme agent de délivrance de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.

Industrie : Il est utilisé dans la production d'ignifugeants, de plastifiants et de lubrifiants.

Mécanisme d'action

Le mécanisme d'action du Tétrakis(3-méthylbutyl) diphosphate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut agir comme donneur de phosphate dans les réactions biochimiques, participant aux processus de phosphorylation qui régulent diverses fonctions cellulaires. Sa capacité à former des complexes stables avec d'autres molécules le rend également utile dans les systèmes de délivrance de médicaments, où il peut améliorer la stabilité et la biodisponibilité des agents thérapeutiques.

Applications De Recherche Scientifique

Tetrakis(3-methylbutyl) diphosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphate metabolism.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of flame retardants, plasticizers, and lubricants.

Mécanisme D'action

The mechanism of action of Tetrakis(3-methylbutyl) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. Its ability to form stable complexes with other molecules also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Key Properties of Selected Compounds

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Challenges : Branched alkyl diphosphates like this compound require multi-step esterification, similar to methods described for tetrakis(2-chloroethyl) derivatives .

- Environmental Impact: Non-halogenated organophosphates are under scrutiny for biodegradability; 3-methylbutyl groups may improve environmental persistence compared to shorter-chain analogs .

- Toxicity Data: No direct toxicity data exists for this compound, but alkyl phosphates generally exhibit low acute toxicity unless metabolized into toxic intermediates .

Activité Biologique

Tetrakis(3-methylbutyl) diphosphate (TMPDP) is a phosphorous-containing compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of TMPDP, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TMPDP is characterized by its unique structure, consisting of a diphosphate core with four 3-methylbutyl substituents. This structure contributes to its solubility and interaction with biological molecules.

TMPDP exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : TMPDP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism in cells.

- Modulation of Signal Transduction : The compound may influence signal transduction pathways, particularly those involving phosphate groups, which are crucial for cellular signaling.

- Antioxidant Properties : Preliminary studies suggest that TMPDP may exhibit antioxidant properties, reducing oxidative stress in cells.

Effects on Cellular Systems

- Cell Viability : Studies have indicated that TMPDP can affect cell viability in various cell lines. For instance, it has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Inflammatory Response : TMPDP may modulate inflammatory responses by influencing cytokine production. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with TMPDP.

Study 1: Cancer Cell Lines

A study investigated the effects of TMPDP on human cancer cell lines, specifically breast and prostate cancer cells. The results demonstrated that TMPDP treatment led to a significant reduction in cell proliferation and increased apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| TMPDP Treatment | 60 | 30 |

Study 2: Inflammatory Models

In another study focusing on inflammatory models using macrophage-like cells, TMPDP was found to decrease the production of TNF-α and IL-6 upon lipopolysaccharide (LPS) stimulation. This suggests that TMPDP could be beneficial in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | TMPDP Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

Pharmacological Potential

Recent research has highlighted the pharmacological potential of TMPDP in various therapeutic areas:

- Anticancer Therapy : Due to its ability to induce apoptosis in cancer cells, TMPDP is being explored as a potential therapeutic agent for cancer treatment.

- Anti-inflammatory Applications : The modulation of inflammatory cytokines suggests that TMPDP could be developed into a treatment for chronic inflammatory conditions.

Toxicity and Safety Profile

While initial findings are promising, further research is necessary to fully understand the toxicity and safety profile of TMPDP. Preliminary studies indicate low toxicity at therapeutic doses; however, comprehensive toxicological assessments are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.